3-Cyanoumbelliferone

Description

Structure

3D Structure

Properties

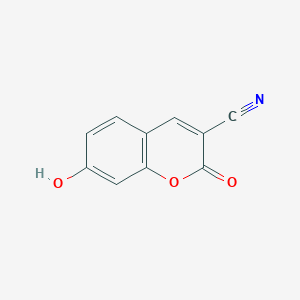

IUPAC Name |

7-hydroxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQYTHQDUDCJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172596 | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19088-73-4 | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019088734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Cyanoumbelliferone: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties and synthesis of 3-Cyanoumbelliferone, a fluorescent coumarin (B35378) derivative. It is intended to serve as a technical resource, offering concise data, experimental protocols, and a visual representation of its synthetic pathway.

Chemical Structure and Properties

This compound, also known as 3-Cyano-7-hydroxycoumarin, is a phenolic dye widely utilized as a fluorogenic substrate and a reference standard in various biochemical assays.[1][2] Its fluorescence is notably sensitive to pH, making it suitable for a broad range of applications.[2] The core structure consists of a coumarin scaffold with a nitrile group at position 3 and a hydroxyl group at position 7.

The chemical identity and key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 7-hydroxy-2-oxochromene-3-carbonitrile | [1][3] |

| Synonyms | 3-Cyano-7-hydroxycoumarin, this compound | [1] |

| CAS Number | 19088-73-4 | [4][5] |

| Molecular Formula | C₁₀H₅NO₃ | [1][5] |

| Molecular Weight | 187.15 g/mol | [1][5] |

| Melting Point | ≥250 °C | [1] |

| Appearance | Yellow solid or powder | [1] |

| Solubility | Soluble in DMF and alcohols | [4][5] |

| Fluorescence (in MeOH) | λex: 408 nm; λem: 450 nm | [4] |

| SMILES String | Oc1ccc2C=C(C#N)C(=O)Oc2c1 | [3] |

| InChI Key | IJQYTHQDUDCJEQ-UHFFFAOYSA-N | [3] |

Synthesis Pathway: Knoevenagel Condensation

The most prevalent method for synthesizing this compound is the Knoevenagel condensation .[6][7] This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6]

For the synthesis of this compound, the key steps are:

-

Reactants : The reaction typically employs 2,4-dihydroxybenzaldehyde (derived from resorcinol) and an active methylene (B1212753) compound such as malononitrile or ethyl cyanoacetate .[7][8]

-

Catalysis : The condensation is catalyzed by a base. Common catalysts include weak amines like piperidine (B6355638) or solid catalysts such as basic alumina.[6][7][8]

-

Cyclization : Following the initial condensation, an intramolecular cyclization (lactonization) occurs, driven by the hydroxyl group on the benzaldehyde (B42025) ring, which forms the characteristic coumarin core.

The overall reaction scheme is a one-pot procedure that efficiently yields the desired product.

References

- 1. 3-Cyano-7-hydroxycoumarin | 19088-73-4 [chemicalbook.com]

- 2. This compound [cogershop.com]

- 3. 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-氰基伞形酮 BioReagent, suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Core Principles of 3-Cyanoumbelliferone Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoumbelliferone (3-CU), also known as 3-cyano-7-hydroxycoumarin, is a versatile fluorophore with applications in various biochemical assays, particularly in the study of cytochrome P450 enzymes.[1][2] Its fluorescence is characterized by a notable sensitivity to environmental factors such as pH and solvent polarity, making a thorough understanding of its photophysical properties essential for its effective application. This technical guide provides a comprehensive overview of the fundamental principles governing the fluorescence of this compound, including its photophysical characteristics, the influence of environmental factors, and detailed experimental protocols for its use.

Physicochemical Properties

This compound is a derivative of coumarin (B35378) with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₅NO₃ | [1][2] |

| Molecular Weight | 187.15 g/mol | [1][2] |

| CAS Number | 19088-73-4 | [1] |

| Appearance | Off-white to light yellow powder | |

| Excitation Maximum (in Methanol) | 408 nm | [1] |

| Emission Maximum (in Methanol) | 450 nm | [1] |

Core Principles of Fluorescence

The fluorescence of this compound is governed by the electronic transitions within its molecular structure. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, emitting a photon in the process. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

pH-Dependent Fluorescence

A key characteristic of this compound's fluorescence is its strong dependence on pH. This is due to the deprotonation of the 7-hydroxyl group. At acidic to neutral pH, the hydroxyl group is protonated, and the molecule exists in its neutral form. In alkaline conditions, the hydroxyl group deprotonates to form the phenolate (B1203915) anion. These two forms of 3-CU exhibit distinct fluorescence properties.

Caption: pH-dependent equilibrium of this compound.

Solvent Effects

The polarity of the solvent can significantly influence the fluorescence of this compound, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules. While a comprehensive solvatochromic study specifically for 3-CU is not widely published, studies on similar coumarin derivatives demonstrate this trend. For instance, in 3-cyano-7-hydroxy-4-methylcoumarin, a clear red shift in the emission maximum is observed with increasing solvent polarity.

Quantitative Fluorescence Data

Precise quantitative data for this compound is limited in the literature. However, data from closely related compounds can provide valuable estimates.

| Parameter | Condition | Value (for related compounds) | Reference |

| Fluorescence Quantum Yield (ΦF) | Umbelliferone (B1683723), pH 5.49 | 0.81 | |

| Fluorescence Quantum Yield (ΦF) | Umbelliferone, pH 9.49 | 0.91 | |

| Fluorescence Quantum Yield (ΦF) | 3-(p-methoxyphenyl)-7-hydroxycoumarin, PBS (pH 7.4) | 0.25 | [2] |

| Fluorescence Quantum Yield (ΦF) | 3-(p-bromophenyl)-7-hydroxycoumarin, PBS (pH 7.4) | 0.32 | [2] |

| Fluorescence Lifetime (τ) | 3-(p-bromophenyl)-7-hydroxycoumarin, PBS (pH 7.4) | 4.2 ns | [2] |

| pKa | Umbelliferone | 7.61 |

Experimental Protocols

Synthesis of this compound (Adapted from similar preparations)

The synthesis of this compound can be achieved via a Knoevenagel condensation reaction.

Materials:

-

Cyanoacetic acid

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Hydrochloric acid

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde and cyanoacetic acid in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Measurement of pH-Dependent Fluorescence

Materials:

-

This compound stock solution (in a suitable organic solvent like DMSO or ethanol)

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Fluorometer

Procedure:

-

Prepare a series of solutions with a constant, low concentration of this compound in buffers of different pH values. Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid affecting the buffer pH and fluorescence.

-

Record the fluorescence emission spectrum for each solution at a fixed excitation wavelength (e.g., 408 nm).

-

Plot the fluorescence intensity at the emission maximum as a function of pH.

-

The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

Determination of Fluorescence Quantum Yield (Relative Method)

Materials:

-

This compound solution

-

A quantum yield standard with a known quantum yield and similar absorption/emission range (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the 3-CU sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to their respective quantum yields.

-

Calculate the quantum yield of the 3-CU sample using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (ηsample² / ηstandard²) where Φ is the quantum yield and η is the refractive index of the solvent.

Cytochrome P450 Inhibition Assay (Adapted Protocol)

This protocol describes a general procedure for assessing the inhibition of cytochrome P450 enzymes using a fluorogenic substrate like 3-cyano-7-ethoxycoumarin (B1664124), which is converted to the fluorescent this compound.

Materials:

-

Human liver microsomes or recombinant CYP enzymes

-

3-Cyano-7-ethoxycoumarin (substrate)

-

NADPH regenerating system (to initiate the enzymatic reaction)

-

Test compounds (potential inhibitors)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the buffer.

-

In a 96-well plate, add the human liver microsomes or recombinant CYP enzymes, the buffer, and the test compound dilutions. Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Add the 3-cyano-7-ethoxycoumarin substrate to all wells.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 408 nm, Em: 450 nm).

-

The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Workflow for a cytochrome P450 inhibition assay.

Conclusion

This compound is a valuable fluorescent probe whose utility is maximized through a clear understanding of its fundamental photophysical properties. Its pH and solvent-dependent fluorescence provide opportunities for sensing applications but also necessitate careful experimental design to ensure accurate and reproducible results. While specific quantitative data for 3-CU remains somewhat sparse in the literature, the information available for closely related coumarin derivatives, combined with the general principles outlined in this guide, provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this versatile fluorophore in their work. Further detailed characterization of this compound's photophysical properties would be a valuable contribution to the field.

References

3-Cyanoumbelliferone (CAS: 19088-73-4): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoumbelliferone, also known as 3-Cyano-7-hydroxycoumarin, is a versatile fluorescent molecule and a potent enzyme inhibitor. Its unique chemical structure and photophysical properties have led to its widespread use in various research and drug discovery applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications, with detailed experimental protocols and an exploration of its role in cellular signaling pathways.

Physicochemical Properties

This compound is a coumarin (B35378) derivative characterized by a cyano group at the 3-position and a hydroxyl group at the 7-position. These substitutions are crucial for its fluorescent and biological activities. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19088-73-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₅NO₃ | [1][2][4] |

| Molecular Weight | 187.15 g/mol | [1][2][3][4] |

| Appearance | Light red to yellow powder/crystal | [4] |

| Melting Point | ≥250 °C | [7] |

| Boiling Point | 436.574 °C at 760 mmHg (Predicted) | [8] |

| Solubility | Soluble in DMF and alcohols. | [1][4][8][9] |

| Fluorescence (in Methanol) | λex: 408 nm; λem: 450 nm | [9] |

| pKa | 7.03 ± 0.20 | [5] |

Synthesis

A common and efficient method for the synthesis of this compound is through a one-pot reaction involving a Knoevenagel condensation followed by a Pinner reaction and subsequent hydrolysis.[10]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Malononitrile

-

Sodium bicarbonate (NaHCO₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

pH meter

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1.38 g (10 mmol) of finely powdered 2,4-dihydroxybenzaldehyde, 0.80 g (12.5 mmol) of malononitrile, and 50 mL of a 0.05 M aqueous NaHCO₃ solution.

-

Stir the mixture vigorously at room temperature for 1.5 hours.

-

After 1.5 hours, add 1.25 mL of concentrated HCl to the flask.

-

Heat the heterogeneous mixture to 90 °C and stir for 1 hour.

-

Cool the mixture to room temperature and then add 20 mL of a 1 M aqueous NaHCO₃ solution.

-

Heat the mixture again to 90 °C and stir for an additional 2 hours.

-

Cool the final solution to room temperature and acidify to pH 2.0 with concentrated HCl, while stirring.

-

Refrigerate the solution at 0-5 °C to facilitate precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

The resulting solid is 7-hydroxy-3-cyanocoumarin (this compound). The product can be further purified by recrystallization from a mixture of water and acetic acid (9:1).[10]

Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Discovery

This compound has emerged as a valuable tool in several areas of biomedical research due to its distinct properties.

Fluorescent Probe for Cytochrome P450 Enzymes

This compound is the fluorescent product of the O-dealkylation of its non-fluorescent ether derivatives, such as 3-cyano-7-ethoxycoumarin (B1664124) (CEC), by cytochrome P450 (CYP) enzymes.[3][11] This reaction forms the basis of a sensitive and continuous fluorometric assay for measuring the activity of CYP-dependent mixed-function oxidases.[3][11]

Materials:

-

Hepatic microsomal preparations (or other sources of CYP enzymes)

-

3-Cyano-7-ethoxycoumarin (CEC) substrate stock solution (in a suitable organic solvent like DMSO)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer and the microsomal preparation.

-

Add the test compound (inhibitor or inducer) at various concentrations.

-

Pre-incubate the plate at 37 °C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH generating system and CEC substrate. A typical final concentration for CEC is in the low micromolar range.

-

Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of approximately 408 nm and an emission wavelength of around 450 nm.[3]

-

Record the fluorescence signal over time to determine the reaction rate.

-

The rate of this compound formation is proportional to the CYP enzyme activity.

Intracellular pH Indicator

The fluorescence of this compound is pH-dependent, making it a useful indicator for measuring intracellular pH (pHi).[5] While other dyes like BCECF-AM are more commonly used for this purpose, the principles of intracellular pH measurement are similar.

Materials:

-

Cells of interest

-

This compound, acetoxymethyl (AM) ester (cell-permeable version)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Calibration buffers of known pH containing a K⁺/H⁺ ionophore like nigericin

-

Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

-

Cell Loading: Incubate the cells with the AM ester of this compound in a suitable buffer for 30-60 minutes at 37 °C. The AM ester allows the molecule to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent this compound inside the cells. Allow an additional 15-30 minutes for this process.

-

Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.

-

Fluorescence Measurement: Excite the cells at two different wavelengths, one that is pH-sensitive and one that is relatively pH-insensitive (isosbestic point). For coumarin-based dyes, this would typically involve excitation around 490 nm (pH-sensitive) and 440 nm (pH-insensitive), with emission collected around 535 nm.[2][11] The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH.

-

Calibration: At the end of the experiment, expose the cells to calibration buffers of known pH in the presence of nigericin. This allows for the generation of a calibration curve to convert the fluorescence ratios to absolute pHi values.[2]

Macrophage Migration Inhibitory Factor (MIF) Inhibitor

This compound is a known inhibitor of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine implicated in various diseases.[6] It has a reported Ki of 2.9 µM.

Materials:

-

Recombinant human or mouse MIF

-

L-dopachrome methyl ester (substrate)

-

Phosphate-buffered saline (PBS), pH 7.2

-

This compound (inhibitor) stock solution (in DMSO)

-

UV/Vis spectrophotometer or microplate reader

Procedure:

-

Prepare the substrate, L-dopachrome methyl ester, immediately before use.[12]

-

In a cuvette or microplate well, add PBS and the desired concentration of recombinant MIF.

-

Add varying concentrations of this compound and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the L-dopachrome methyl ester substrate.

-

Immediately monitor the decrease in absorbance at 475 nm, which corresponds to the tautomerization of the substrate.[12][13]

-

The rate of absorbance decrease is proportional to the MIF tautomerase activity. The inhibitory effect of this compound can be determined by comparing the reaction rates in the presence and absence of the inhibitor.

Role in Signaling Pathways

Macrophage Migration Inhibitory Factor (MIF) Signaling

MIF exerts its biological effects by binding to the cell surface receptor CD74, which then forms a complex with CD44. This interaction initiates several downstream signaling cascades, including the activation of the ERK/MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and the inflammatory response. By inhibiting the tautomerase activity of MIF, this compound can potentially modulate these signaling events.

Putative Involvement in NF-κB and Nrf2 Signaling

While direct evidence for this compound is limited, other coumarin derivatives have been shown to modulate the NF-κB and Nrf2 signaling pathways.[7][8][14][15] The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. The Nrf2 pathway is a major regulator of the cellular antioxidant response. Given the structural similarities, it is plausible that this compound may also exert effects on these pathways, which warrants further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cas 19088-73-4,3-Cyano-7-hydroxycoumarin | lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 12. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Solubility and Stability of 3-Cyanoumbelliferone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Cyanoumbelliferone (also known as 3-Cyano-7-hydroxycoumarin), a fluorescent coumarin (B35378) derivative with significant potential in various scientific and pharmaceutical applications. This document details available data on its solubility in common laboratory solvents and its stability under various stress conditions. Furthermore, it outlines detailed experimental protocols for determining these properties and explores a potential signaling pathway influenced by coumarin compounds.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical property that dictates the suitability of a compound for various applications, from biological assays to formulation development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Stability refers to the ability of a compound to resist chemical change or degradation over time under the influence of various environmental factors such as pH, temperature, light, and oxidizing agents. Understanding the stability profile of a compound is essential for ensuring its quality, efficacy, and safety in research and therapeutic contexts.

Solubility of this compound

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, information on its solubility and that of structurally similar compounds can provide valuable guidance. This compound is reported to be soluble in Dimethylformamide (DMF).[1][2][3] For a closely related derivative, 3-Cyano-7-ethoxycoumarin, quantitative solubility data is available and can serve as a useful proxy for estimating the solubility of this compound in common organic solvents.

Table 1: Solubility of 3-Cyano-7-ethoxycoumarin (A Structural Analog)

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~30 |

| Dimethyl sulfoxide (B87167) (DMSO) | ~25 |

| Ethanol | ~10 |

| Aqueous Buffer (PBS, pH 7.2, with 12.5% DMF) | ~0.1 |

Data sourced from a product information sheet for 3-Cyano-7-ethoxycoumarin and should be considered as an estimation for this compound.[4]

General solubility trends for coumarin derivatives suggest that they are often soluble in polar organic solvents and have limited solubility in water.[5]

Stability of this compound

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies typically involve subjecting the compound to stress conditions such as hydrolysis (acidic and basic), oxidation, heat, and photolysis.[7][8]

Table 2: Anticipated Stability Profile of this compound based on 7-Hydroxycoumarin Data

| Stress Condition | Anticipated Stability |

| Hydrolysis | |

| Acidic (e.g., 0.1 M HCl) | Likely to be relatively stable. |

| Neutral (e.g., Water) | Expected to be stable. |

| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation. |

| Oxidation | |

| (e.g., 3% H₂O₂) | Potential for degradation. |

| Thermal | |

| Dry Heat (e.g., 60°C) | Likely to be stable for short durations. |

| Photostability | |

| UV/Visible Light | Susceptible to degradation. |

This table represents an inferred stability profile and should be confirmed by specific experimental data for this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Volumetric flasks

-

Centrifuge tubes

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a centrifuge tube containing a known volume of PBS (pH 7.4).

-

Equilibration: Place the sealed tubes in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the tubes at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a stock solution of this compound in DMSO of a known concentration.

-

Create a series of calibration standards by diluting the stock solution with the same aqueous buffer used for the solubility experiment.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.

-

-

Calculation: Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment via Forced Degradation Studies and HPLC Analysis

This protocol describes a general procedure for conducting forced degradation studies to evaluate the intrinsic stability of this compound.

Objective: To identify the degradation pathways and assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (B129727), Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a thermostatic oven (e.g., 60°C).

-

Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition.

-

Use a PDA detector to assess the peak purity of the parent drug and to obtain UV spectra of the degradation products, which can aid in their identification.

-

Caption: Forced Degradation Study Workflow.

Potential Signaling Pathway Involvement

Coumarin derivatives have been shown to exert a variety of biological effects, often through the modulation of cellular signaling pathways. Umbelliferone (7-hydroxycoumarin), the parent compound of this compound, has been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the immune response and inflammation.

NF-κB Signaling Pathway and Potential Inhibition by this compound:

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of genes involved in inflammation and cell survival. Coumarin derivatives may inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.

Caption: Potential Inhibition of NF-κB Pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data for this compound is limited, the information available for structurally related coumarins offers valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a detailed guide for determining the precise solubility and stability profiles of this compound, which is crucial for its effective application. Furthermore, the exploration of its potential interaction with the NF-κB signaling pathway highlights a promising area for future pharmacological research. It is strongly recommended that researchers perform specific solubility and stability studies on this compound to obtain precise data for their intended applications.

References

- 1. echemi.com [echemi.com]

- 2. 3-Cyano-7-hydroxycoumarin | 19088-73-4 [chemicalbook.com]

- 3. 3-Cyano-7-hydroxycoumarin price,buy 3-Cyano-7-hydroxycoumarin - chemicalbook [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medcraveonline.com [medcraveonline.com]

- 8. ajrconline.org [ajrconline.org]

Unveiling the Potential of 3-Cyanoumbelliferone: A Technical Guide for Novel Cell Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoumbelliferone, a synthetic derivative of the naturally occurring coumarin (B35378), is a versatile fluorescent molecule with established and emerging applications in cell biology. Its unique photophysical properties and biological activities make it a valuable tool for studying enzymatic processes, intracellular environments, and cellular signaling. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols and quantitative data to empower researchers in leveraging this compound for novel discoveries.

Core Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental to its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅NO₃ | [1] |

| Molecular Weight | 187.15 g/mol | [1] |

| CAS Number | 19088-73-4 | [2] |

| Appearance | Off-white to light yellow powder | |

| Excitation Wavelength (λex) | ~367 nm (anionic form), ~325 nm (neutral form) | [3] |

| Emission Wavelength (λem) | ~455 nm | [3] |

| Fluorescence Quantum Yield (ΦF) | 0.91 (anionic form), 0.81 (neutral form) | [3] |

| pKa | 7.61 | [3] |

Established Application: Probing Cytochrome P450 Enzyme Activity

This compound is widely recognized as a fluorogenic substrate and inhibitor of cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases crucial for drug metabolism and detoxification.[2] Its utility lies in the significant change in fluorescence upon enzymatic conversion, enabling real-time monitoring of CYP450 activity.

Mechanism of Action in CYP450 Assays

The core principle involves the O-dealkylation of a non-fluorescent or weakly fluorescent ether derivative of this compound by CYP450 enzymes to yield the highly fluorescent this compound. The rate of fluorescence increase is directly proportional to the enzyme activity. Conversely, this compound itself can act as a competitive inhibitor for the metabolism of other substrates by binding to the active site of CYP450 enzymes.

Quantitative Data: Inhibition of CYP450 Isoforms

| CYP450 Isoform | Substrate | IC50 of this compound (µM) | Reference |

| CYP1A2 | Phenacetin | Experimentally Determined | [6] |

| CYP2C9 | Diclofenac | Experimentally Determined | [7] |

| CYP2C19 | S-mephenytoin | Experimentally Determined | [8] |

| CYP2D6 | Dextromethorphan | Experimentally Determined | [7] |

| CYP3A4 | Testosterone / Midazolam | Experimentally Determined | [9] |

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound for a specific CYP450 isoform.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP450 enzymes

-

This compound

-

Specific fluorogenic substrate for the CYP450 isoform of interest (e.g., 7-methoxy-4-(trifluoromethyl)coumarin (B1212473) for CYP2C19)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in potassium phosphate buffer.

-

Prepare a working solution of the fluorogenic substrate in the same buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Potassium phosphate buffer

-

Human liver microsomes or recombinant enzyme

-

Serial dilutions of this compound or vehicle control

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to each well.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the product of the substrate's metabolism over a specified time period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a suitable non-linear regression model.

-

Novel Application: Intracellular pH Sensing

The fluorescence of many coumarin derivatives is sensitive to the pH of their environment, making them attractive candidates for use as intracellular pH (pHi) sensors.[10][11] The phenolic hydroxyl group of this compound can exist in protonated (neutral) and deprotonated (anionic) forms, each with distinct fluorescence properties. This pH-dependent equilibrium allows for ratiometric or intensity-based measurements of pHi.

Principle of pH Sensing

At lower pH, the neutral form of this compound predominates, while at higher pH, the anionic form is more abundant. The two forms exhibit different excitation spectra but a similar emission spectrum.[3] By measuring the ratio of fluorescence intensity at two different excitation wavelengths, a pH-independent measure of the probe concentration can be obtained, allowing for accurate pHi determination.

Experimental Protocol: Measurement of Intracellular pH

This protocol provides a general framework for using this compound as a fluorescent pHi indicator in cultured cells.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound-AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Calibration buffers of known pH containing a protonophore (e.g., nigericin)

-

Fluorescence microscope equipped with appropriate filter sets and a sensitive camera

Procedure:

-

Cell Loading:

-

Wash cultured cells with pre-warmed HBSS.

-

Incubate the cells with a loading solution containing this compound-AM (typically 1-10 µM) in HBSS for 30-60 minutes at 37°C. The AM ester facilitates cell membrane permeability.

-

Wash the cells twice with HBSS to remove extracellular probe.

-

-

Fluorescence Imaging:

-

Mount the coverslip or dish on the microscope stage.

-

Acquire fluorescence images by exciting the cells at the two designated excitation wavelengths (for the protonated and deprotonated forms) and collecting the emission at ~455 nm.

-

-

In Situ Calibration:

-

To relate fluorescence ratios to absolute pHi values, perform an in situ calibration.

-

Expose the loaded cells to a series of calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing nigericin. Nigericin equilibrates the intracellular and extracellular pH.

-

Acquire fluorescence ratio images for each calibration buffer.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (Excitation 1 / Excitation 2) for each cell in the experimental and calibration images.

-

Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.

-

Determine the pHi of the experimental cells by interpolating their fluorescence ratios on the calibration curve.

-

Potential Future Directions and Other Novel Applications

The unique properties of this compound open doors to other potential applications in cell biology that warrant further investigation.

-

Biosensor for Reactive Oxygen Species (ROS): The coumarin scaffold is known to react with certain ROS, leading to changes in fluorescence.[12] While not yet demonstrated for this compound specifically, its potential as a selective ROS sensor could be explored by modifying its structure to enhance reactivity with specific ROS species like superoxide (B77818) or hydroxyl radicals.

-

Probing Cellular Uptake and Efflux: The cellular permeability of this compound and its derivatives can be studied to understand drug transport mechanisms.[13][14] By conjugating it to other molecules, it can serve as a fluorescent tag to monitor their cellular localization and trafficking.

-

High-Throughput Screening (HTS): The fluorogenic nature of this compound and its derivatives makes them well-suited for the development of HTS assays to screen for modulators of enzyme activity or other cellular processes.

Conclusion

This compound is a powerful and versatile fluorescent probe with significant utility in cell biology. Its established role as a substrate and inhibitor of CYP450 enzymes makes it an indispensable tool in drug metabolism studies. Furthermore, its pH-sensitive fluorescence presents an exciting opportunity for its development as a robust intracellular pH indicator. The detailed protocols and quantitative data framework provided in this guide are intended to facilitate the adoption and exploration of this compound in a wide range of research applications, ultimately contributing to a deeper understanding of cellular function and the development of new therapeutic strategies. Further research to fully characterize its photophysical properties and inhibitory constants against a broader range of enzymes will undoubtedly expand its utility in the field.

References

- 1. 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-氰基伞形酮 BioReagent, suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Flavonoid Aglycones on the CYP1A2, CYP2A6, CYP2C8 and CYP2D6 Enzymes Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Umbelliferone as an Intracellular pH-sensitive fluorescent indicator and blood-brain barrier probe: instrumentation, calibration, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on 3-Cyanoumbelliferone for Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoumbelliferone, a derivative of 7-hydroxycoumarin (umbelliferone), is a fluorogenic compound with potential applications in the study of enzyme activity. Its core structure is shared with many known fluorogenic probes used to investigate the kinetics and inhibition of various enzymes, most notably the cytochrome P450 (CYP) superfamily. Members of the CYP family, particularly CYP3A4, are crucial in drug metabolism. The fluorescence of umbelliferone (B1683723) derivatives is often quenched and is released upon enzymatic modification, providing a measurable signal that correlates with enzyme activity. This technical guide provides an in-depth overview of the preliminary studies and methodologies relevant to the use of this compound as a tool in enzyme research.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for this compound as a Substrate

| Enzyme | Km (µM) | Vmax (relative fluorescence units/min/pmol enzyme) | Source |

| Data Not Available | Data Not Available | Data Not Available | |

Table 2: Inhibition Constants for this compound as an Inhibitor

| Target Enzyme | Probe Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

Experimental Protocols

The following are detailed methodologies for key experiments involving fluorogenic substrates like this compound, adapted from established protocols for similar coumarin-based probes.

General Fluorometric Enzyme Assay for Cytochrome P450 Activity

This protocol describes a general method to determine the activity of a CYP enzyme using a fluorogenic substrate like this compound.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP3A4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

This compound (stock solution in DMSO)

-

Control inhibitor (e.g., ketoconazole (B1673606) for CYP3A4)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

-

Prepare serial dilutions of this compound in potassium phosphate buffer from the DMSO stock. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a working solution of the CYP enzyme in potassium phosphate buffer.

-

Prepare a working solution of the control inhibitor.

-

-

Assay Setup:

-

In the 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

NADPH regenerating system

-

CYP enzyme solution

-

-

For inhibitor control wells, add the control inhibitor.

-

For blank wells, add buffer instead of the enzyme solution.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the this compound working solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Fluorescence Measurement:

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a solution of 80% acetonitrile and 20% 0.5 M Tris-base).

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the de-quenched this compound product. For umbelliferone derivatives, typical excitation is around 360-400 nm and emission is around 450-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the blank wells.

-

Plot the fluorescence intensity against the substrate concentration to determine Km and Vmax using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

-

For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant biological pathway and experimental workflows for studying enzyme activity with this compound.

An In-depth Technical Guide to the Absorption and Emission Spectra of 3-Cyanoumbelliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoumbelliferone, also known as 3-Cyano-7-hydroxycoumarin, is a fluorescent molecule belonging to the coumarin (B35378) family. Its photophysical properties, particularly its absorption and emission characteristics, are of significant interest in various scientific and biomedical applications. The presence of the electron-withdrawing cyano group at the 3-position influences the electronic distribution within the coumarin scaffold, thereby affecting its spectral behavior. This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, including available quantitative data, detailed experimental protocols for its characterization, and a visual representation of the experimental workflow.

Photophysical Properties of this compound

| Parameter | This compound | 3-cyano-7-hydroxy-4-methylcoumarin |

| Solvent | Methanol | Water |

| Absorption Maximum (λ_abs) [nm] | 408[1] | 440 |

| Emission Maximum (λ_em) [nm] | 450[1] | 444 |

| Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Data not available | Data not available |

| Fluorescence Quantum Yield (Φ_f) | Data not available | Data not available |

Experimental Protocols

Accurate determination of the photophysical parameters of this compound requires standardized experimental procedures. The following protocols provide a step-by-step guide for measuring the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., methanol, ethanol, DMSO, water)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan (e.g., 200-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Record a baseline or blank spectrum.

-

Absorbance Measurement: Measure the absorbance of each of the diluted solutions of this compound, starting from the lowest concentration. Ensure that the maximum absorbance falls within the linear range of the instrument (typically below 1.0).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs) from the recorded spectra.

-

According to the Beer-Lambert law (A = εcl), plot a graph of absorbance at λ_abs versus concentration.

-

Perform a linear regression on the plotted data. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Determination of Emission Spectrum and Fluorescence Quantum Yield

Objective: To determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f) of this compound. The relative quantum yield will be determined using a well-characterized fluorescence standard.

Materials:

-

This compound solution (prepared as in the absorption protocol)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

-

Fluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a series of solutions of both this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow it to warm up. Set the excitation wavelength to the λ_abs of this compound. Set the emission wavelength range to be scanned (e.g., 420-700 nm).

-

Emission Spectrum Measurement:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of all the prepared solutions of this compound and the standard.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (I_sample) and the standard (I_std).

-

Measure the absorbance of the sample (A_sample) and the standard (A_std) at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the fluorescence quantum yield (Φ_f_sample) using the following equation:

Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ_f_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to C10H5NO3: Properties, Synthesis, and Biological Significance of 4-Hydroxy-2-oxo-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C10H5NO3, primarily focusing on its most prominent isomer, 4-hydroxy-2-oxo-2H-chromene-3-carbonitrile. This document details its molecular characteristics, synthesis protocols, and its emerging role in biomedical research, particularly in oncology and anti-inflammatory applications.

Core Compound Properties

The chemical compound C10H5NO3 is most commonly identified as 4-hydroxy-2-oxo-2H-chromene-3-carbonitrile. It belongs to the coumarin (B35378) family, a class of benzopyrones known for their diverse pharmacological activities.

| Property | Value | Reference |

| Molecular Formula | C10H5NO3 | [1] |

| Molecular Weight | 187.155 g/mol | [1] |

| IUPAC Name | 4-hydroxy-2-oxo-2H-chromene-3-carbonitrile | |

| CAS Number | 10523-48-5 | |

| Canonical SMILES | N#Cc1c(O)c2ccccc2oc1=O |

Synthesis and Characterization

The synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbonitrile and its derivatives is often achieved through efficient one-pot, multi-component reactions. These methods are favored for their high yields and adherence to the principles of green chemistry.

Experimental Protocol: One-Pot Synthesis

A common and efficient method for the synthesis of 4H-chromene derivatives involves a three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative. The following is a generalized protocol:

-

Reactant Preparation: In a round-bottom flask, equimolar amounts of a substituted salicylaldehyde, malononitrile, and a suitable phenol are dissolved in a solvent such as ethanol (B145695) or a water-ethanol mixture.

-

Catalyst Addition: A catalytic amount of a base, such as piperidine, triethylamine, or a solid catalyst like nano-kaoline/BF3/Fe3O4, is added to the reaction mixture.[2]

-

Reaction Conditions: The mixture is typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the specific reactants and catalyst used. Microwave irradiation has also been employed to accelerate the reaction.[3]

-

Product Isolation and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the solid product is often collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to obtain the desired 4H-chromene-3-carbonitrile derivative.

Characterization

The structural elucidation of the synthesized compounds is typically performed using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Characterized by absorption bands corresponding to the hydroxyl (-OH), nitrile (-C≡N), and carbonyl (C=O) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the various proton and carbon environments in the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Biological Activity and Therapeutic Potential

Chromene derivatives, including 4-hydroxy-2-oxo-2H-chromene-3-carbonitrile, have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of chromene derivatives against various cancer cell lines, including breast, colon, and liver cancer.[4][5][6] The proposed mechanisms of action are multifaceted and can involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Kinases: Targeting specific protein kinases, such as Src kinases, which are often overexpressed in cancer cells.[4]

-

Disruption of Microtubules: Interfering with the formation and function of the mitotic spindle, which is crucial for cell division.[4]

Anti-inflammatory Activity

Chromene derivatives have also shown promising anti-inflammatory properties. Their mechanism of action in this context is often linked to the inhibition of key inflammatory pathways. Research suggests that these compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[3] A potential signaling pathway involved is the NF-κB pathway, a central regulator of inflammation.

Experimental Workflows

The general workflow for the synthesis and evaluation of 4-hydroxy-2-oxo-2H-chromene-3-carbonitrile derivatives is outlined below.

Conclusion

The compound 4-hydroxy-2-oxo-2H-chromene-3-carbonitrile (C10H5NO3) and its derivatives represent a promising class of molecules with significant therapeutic potential. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully harness their therapeutic benefits.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

Methodological & Application

Application Notes: Utilizing 3-Cyanoumbelliferone for High-Throughput Screening of Enzyme Inhibitors

Introduction

3-Cyanoumbelliferone (3-CU) is a fluorescent compound belonging to the coumarin (B35378) family, characterized by its distinct spectral properties.[1] It serves as a valuable tool in drug discovery and biochemical research, particularly in the development of high-throughput screening (HTS) assays. Its utility is pronounced in the study of enzymes, such as cytochrome P450s, where it can function as a fluorogenic substrate.[1] Enzymatic cleavage of a non-fluorescent derivative of 3-CU liberates the highly fluorescent this compound, resulting in a measurable signal that can be correlated with enzyme activity. This principle forms the basis of a sensitive and robust screening platform for identifying enzyme inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective implementation in HTS assays.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅NO₃ | [1][2] |

| Molecular Weight | 187.15 g/mol | [1][2] |

| Excitation Wavelength (λex) | 408 nm (in Methanol) | [1] |

| Emission Wavelength (λem) | 450 nm (in Methanol) | [1] |

| Appearance | Powder | [1] |

| Melting Point | ≥250 °C | [1] |

Principle of the Assay

The HTS assay described herein is a fluorescence-based enzyme inhibition assay. It utilizes a chemically modified, non-fluorescent substrate derived from this compound. In the presence of the target enzyme, this substrate is hydrolyzed, releasing the fluorescent this compound. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. Putative inhibitors will interfere with this enzymatic reaction, leading to a decrease in the fluorescence signal. This allows for the rapid identification of potential inhibitor compounds from large chemical libraries.

Experimental Workflow

The overall workflow for a high-throughput screening campaign using a this compound-based assay is depicted below.

Caption: High-throughput screening workflow for identifying enzyme inhibitors using a this compound-based assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well microplate format, a common standard in HTS.

Materials and Reagents:

-

This compound-derived enzyme substrate

-

Target enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors)

-

DMSO (for compound dissolution)

-

Positive control inhibitor

-

384-well black, clear-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with fluorescence intensity detection capabilities

Assay Procedure:

-

Compound Plate Preparation:

-

Prepare stock solutions of library compounds in 100% DMSO.

-

Perform serial dilutions to create compound plates with the desired screening concentrations. Typically, a final assay concentration in the range of 1-10 µM is used for primary screening.

-

-

Assay Plate Preparation:

-

Dispense 10 µL of assay buffer into all wells of a 384-well plate.

-

Add 100 nL of compound solution from the compound plate to the corresponding wells of the assay plate.

-

Include controls on each plate:

-

Negative Control (0% Inhibition): Wells containing enzyme and substrate, but only vehicle (DMSO).

-

Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known inhibitor at a concentration that completely inhibits the enzyme.

-

-

-

Enzyme Addition:

-

Prepare a working solution of the target enzyme in assay buffer.

-

Add 5 µL of the enzyme solution to all wells except for the no-enzyme control wells.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of the this compound-derived substrate in assay buffer.

-

Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Measure the fluorescence intensity using a plate reader with excitation set to ~408 nm and emission to ~450 nm.

-

Data Analysis

The raw fluorescence data is processed to identify potential inhibitors.

-

Data Normalization:

-

The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Positive_Control) / (Fluorescence_Negative_Control - Fluorescence_Positive_Control))

-

-

Hit Identification:

-

A "hit" is defined as a compound that exhibits a certain threshold of inhibition, typically >50% or three standard deviations from the mean of the negative controls.

-

-

Dose-Response Analysis:

-

Hits from the primary screen are subjected to secondary screening where a range of concentrations of the compound are tested to generate a dose-response curve.

-

The IC₅₀ value, the concentration of an inhibitor where the response is reduced by half, is then calculated from the dose-response curve.

-

Signaling Pathway: Enzyme Inhibition

The following diagram illustrates the mechanism of enzyme inhibition in the context of this assay.

Caption: Mechanism of enzyme inhibition where an inhibitor binds to the enzyme, preventing the conversion of the non-fluorescent 3-CU substrate to the fluorescent this compound product.

Summary of Quantitative Data Presentation

| Parameter | Description | Example Value |

| Z'-factor | A measure of assay quality and suitability for HTS. | > 0.5 |

| Signal-to-Background Ratio | The ratio of the signal in the uninhibited reaction to the background signal. | > 10 |

| Hit Rate | The percentage of compounds identified as "hits" in the primary screen. | 0.5 - 2% |

| IC₅₀ | The concentration of an inhibitor that causes 50% inhibition of the enzyme activity. | Varies by compound |

This compound provides a sensitive and reliable fluorescent probe for the development of robust HTS assays for the identification of enzyme inhibitors. The protocol outlined above offers a general framework that can be adapted and optimized for specific enzymes and screening campaigns. Careful attention to assay development, including optimization of enzyme and substrate concentrations, incubation times, and appropriate controls, is critical for the success of any HTS effort.

References

application of 3-Cyanoumbelliferone in cytochrome P450 enzyme inhibition assays.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoumbelliferone and its derivatives, particularly 3-cyano-7-ethoxycoumarin (B1664124) (CEC), are valuable fluorogenic probes utilized in high-throughput screening (HTS) for the assessment of cytochrome P450 (CYP) enzyme inhibition. The evaluation of a new chemical entity's potential to inhibit CYP enzymes is a critical step in early drug discovery to predict potential drug-drug interactions (DDIs). Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in adverse effects or therapeutic failure.

The use of fluorogenic substrates like CEC offers a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods for determining CYP inhibition. The assay principle is based on the enzymatic O-dealkylation of the non-fluorescent this compound derivative by a specific CYP isozyme to produce the highly fluorescent product, 3-cyano-7-hydroxycoumarin. The intensity of the fluorescence is directly proportional to the enzyme activity. A decrease in fluorescence in the presence of a test compound indicates inhibition of the CYP isozyme.

3-Cyano-7-ethoxycoumarin has been identified as a substrate for several key human CYP isozymes, including CYP1A1, CYP1A2, and CYP2A6, and to a lesser extent, CYP2D6 and CYP2C19.[1][2] The de-ethylated product, 3-cyano-7-hydroxycoumarin, possesses a low pKa, which allows for continuous monitoring of the reaction at a neutral pH of 7.4.

Mechanism of Action

The underlying mechanism of the assay is the O-dealkylation of a this compound derivative by a cytochrome P450 enzyme. This reaction is a monooxygenation, where one atom of molecular oxygen is incorporated into the substrate. The ethoxy group of 3-cyano-7-ethoxycoumarin is removed, yielding 3-cyano-7-hydroxycoumarin and acetaldehyde. 3-cyano-7-hydroxycoumarin is a highly fluorescent molecule, whereas the ether derivative is not.

References

Application Note: 3-Cyanoumbelliferone as a Fluorogenic Substrate for Measuring Esterase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing critical roles in various physiological processes, including neurotransmission, lipid metabolism, and drug detoxification. The measurement of esterase activity is fundamental in biochemical research and is a key target in drug discovery for identifying novel therapeutic inhibitors. Fluorogenic assays offer a highly sensitive and continuous method for monitoring enzyme activity, making them ideal for high-throughput screening (HTS). Substrates based on 3-Cyanoumbelliferone (3-CU), also known as 3-Cyano-7-hydroxycoumarin, provide a robust platform for these assays. Esterified derivatives of 3-CU are essentially non-fluorescent but are hydrolyzed by esterases to yield the highly fluorescent 3-CU product, enabling a direct and real-time measurement of enzymatic activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a non-fluorescent 3-cyanoumbelliferyl ester substrate. In the presence of an esterase, the ester bond is cleaved, releasing the deprotonated 3-cyano-7-hydroxycoumarin anion. This product exhibits strong blue fluorescence upon excitation, and the rate of fluorescence increase is directly proportional to the esterase activity. The cyano group at the C3 position lowers the pKa of the 7-hydroxyl group, ensuring that the product is in its fluorescent anionic form at physiological pH, which is a significant advantage over other coumarin-based substrates.

Quantitative Data Summary

The spectroscopic and physicochemical properties of the key molecules in this assay are summarized below.

Table 1: Spectroscopic Properties of the Fluorophore

| Property | Value | Reference |

|---|---|---|

| Fluorophore | 3-Cyano-7-hydroxycoumarin | [1][2] |

| Excitation Maximum (λex) | ~408 nm | [3] |

| Emission Maximum (λem) | ~450 nm | [3] |

| Recommended Solvent | DMSO (for stock), Aqueous Buffer (for assay) |[4] |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 3-Cyano-7-hydroxycoumarin (Product) | C₁₀H₅NO₃ | 187.15[5] |

| 3-Cyanoumbelliferyl Acetate (Substrate) | C₁₂H₇NO₄ | 229.19 |

Experimental Protocols

These protocols are designed for a 96-well microplate format but can be adapted for other formats, such as 384-well plates for HTS applications.

Required Materials and Reagents

-